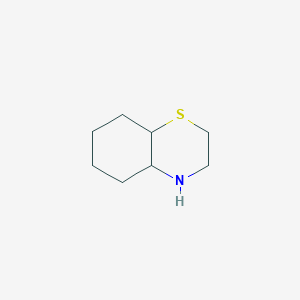

octahydro-2H-1,4-benzothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octahydro-2H-1,4-benzothiazine is a heterocyclic compound . It is a derivative of benzothiazine, which consists of a benzene ring attached to the 6-membered heterocycle thiazine . The molecule contains a total of 46 bonds, including 19 non-H bonds, 6 rotatable bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 sulfide .

Synthesis Analysis

The synthesis of 1,4-benzothiazine derivatives has been reported in various studies . For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal (DMF-DMA) to give the novel enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one . The reaction of the latter with various active methylene compounds afforded pyrido[3,2-b][1,4]benzothiazines .Molecular Structure Analysis

The molecular structure of octahydro-2H-1,4-benzothiazine includes a total of 28 bonds, 13 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 sulfide .Chemical Reactions Analysis

The chemical reactions of 1,4-benzothiazine derivatives have been studied . For example, the reaction of 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one with various active methylene compounds resulted in the formation of pyrido[3,2-b][1,4]benzothiazines .Physical And Chemical Properties Analysis

Octahydro-2H-1,4-benzothiazine has a molecular weight of 157.28 . It is a liquid at room temperature . The InChI code is 1S/C8H15NS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 .Applications De Recherche Scientifique

Chemical Synthesis

Octahydro-2H-1,4-benzothiazine is used in various areas of research including chemical synthesis . It is a key component in the synthesis of many organic compounds .

Material Science

This compound also finds its application in the field of material science . It is used in the development of new materials with potential bioactivity .

Chromatography

In the field of chromatography, octahydro-2H-1,4-benzothiazine is used as a standard for comparison and identification of compounds .

Medicinal Importance

Many thiazine derivatives, including octahydro-2H-1,4-benzothiazine, are biologically active and play an important role in the treatment of various diseases . They show promising results where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Green Synthesis Methods

Octahydro-2H-1,4-benzothiazine can be prepared through green synthesis methods . This approach is environmentally friendly and reduces the use of harmful chemicals .

Antibacterial Activities

The synthesized products of octahydro-2H-1,4-benzothiazine show convincing antibacterial activities against different microorganisms .

Mécanisme D'action

Target of Action

It’s known that benzothiazine derivatives, a class to which this compound belongs, have been studied for their potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties . These properties suggest that the compound likely interacts with multiple targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It’s known that benzothiazine derivatives can interact with their targets in various ways, often by binding to active sites and modulating the target’s function

Biochemical Pathways

Given the broad range of biological activities exhibited by benzothiazine derivatives , it’s likely that this compound affects multiple pathways These could include inflammatory pathways, pain signaling pathways, microbial growth pathways, and potentially others

Result of Action

Based on the known properties of benzothiazine derivatives , it can be inferred that the compound may have anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic effects. These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.

Safety and Hazards

Octahydro-2H-1,4-benzothiazine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for octahydro-2H-1,4-benzothiazine are not available, research into benzothiazine derivatives continues to be an active area of study. These compounds have diverse pharmacological activity and established utility in the pharmaceutical and agrochemical industries . Therefore, further exploration of octahydro-2H-1,4-benzothiazine and its derivatives could yield valuable insights and potential applications in these fields.

Propriétés

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNHBYBUEYNWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-2H-1,4-benzothiazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2762708.png)

![2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2762709.png)

![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2762711.png)

![Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2762714.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)

![4-[(2,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2762717.png)

![2-[6-(methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2762719.png)

![Thiomorpholin-4-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2762721.png)

![2-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2762725.png)

![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)